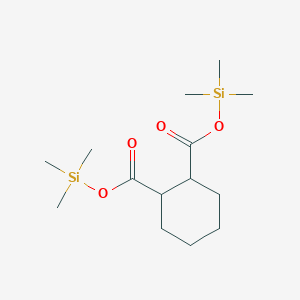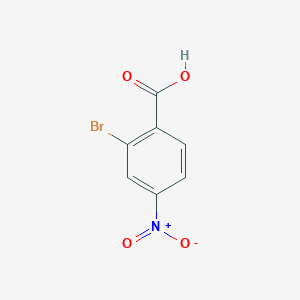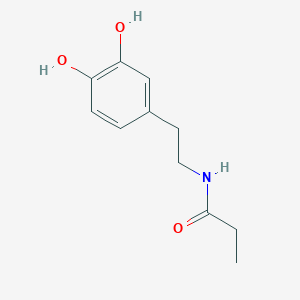
N-(3,4-Dihydroxyphenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dihydroxyphenethyl)propanamide, also known as DOPAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPAM is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. DOPAM has been found to have a similar mechanism of action to dopamine, making it a promising candidate for various research applications.
Wirkmechanismus
N-(3,4-Dihydroxyphenethyl)propanamide acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine levels, leading to improved motor function and mood regulation.
Biochemische Und Physiologische Effekte
N-(3,4-Dihydroxyphenethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood regulation. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-Dihydroxyphenethyl)propanamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have a similar mechanism of action to dopamine, making it a useful tool for studying dopamine-related processes. However, N-(3,4-Dihydroxyphenethyl)propanamide has some limitations for laboratory experiments. It is not a natural compound, which may limit its relevance to physiological processes. Additionally, N-(3,4-Dihydroxyphenethyl)propanamide has not been extensively studied for its potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-Dihydroxyphenethyl)propanamide. One area of research is in the development of N-(3,4-Dihydroxyphenethyl)propanamide-based therapies for Parkinson's disease. Another area of research is in the study of N-(3,4-Dihydroxyphenethyl)propanamide's potential effects on other dopamine-related processes, such as addiction and mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dihydroxyphenethyl)propanamide and its potential side effects.
Synthesemethoden
N-(3,4-Dihydroxyphenethyl)propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of 3,4-dihydroxyphenethylamine with a suitable protecting group. This is followed by the acylation of the amine group with propanoyl chloride to obtain N-(3,4-dihydroxyphenethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dihydroxyphenethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to a deficiency of dopamine. N-(3,4-Dihydroxyphenethyl)propanamide has been found to have a similar mechanism of action to dopamine, making it a potential candidate for the treatment of Parkinson's disease.
Eigenschaften
CAS-Nummer |
106827-66-1 |
|---|---|
Produktname |
N-(3,4-Dihydroxyphenethyl)propanamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15) |
InChI-Schlüssel |
DNJPNZATKVPLOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)O)O |
Synonyme |
Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
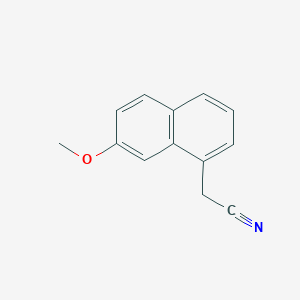
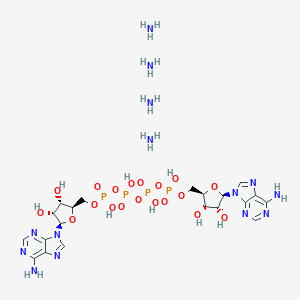

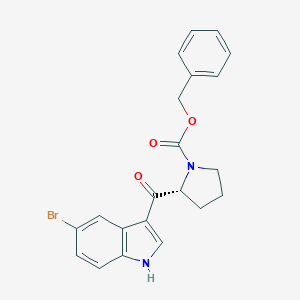
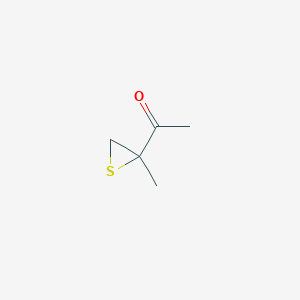

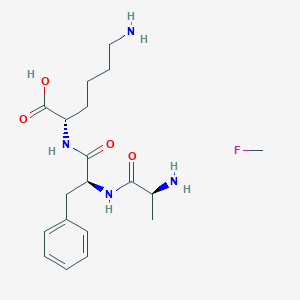
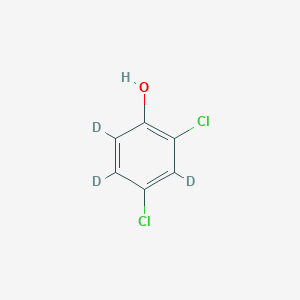
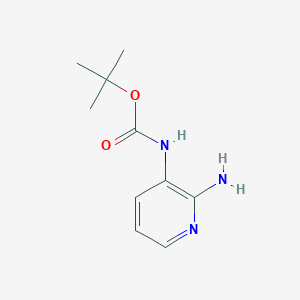
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
